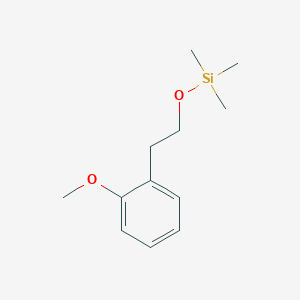
2-Methoxyphenylethyl trimethylsilyl ether
Descripción general
Descripción
2-Methoxyphenylethyl trimethylsilyl ether is an organic compound with the molecular formula C12H20O2Si. It is commonly used as a protecting group for alcohols in organic synthesis due to its stability under various reaction conditions. The compound is characterized by the presence of a trimethylsilyl group attached to a 2-methoxyphenylethyl moiety, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methoxyphenylethyl trimethylsilyl ether can be synthesized through the reaction of 2-methoxyphenylethanol with trimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction typically occurs in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
2-Methoxyphenylethanol+Trimethylsilyl chloride→2-Methoxyphenylethyl trimethylsilyl ether+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxyphenylethyl trimethylsilyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ether back to the parent alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Tetra-n-butylammonium fluoride (TBAF) is often employed to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of 2-methoxyphenylethanol.
Substitution: Formation of various substituted ethers depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Methoxyphenylethyl trimethylsilyl ether is utilized in various scientific research fields:
Chemistry: Used as a protecting group for alcohols in multi-step organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Involved in the preparation of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-methoxyphenylethyl trimethylsilyl ether involves the stabilization of reactive intermediates during chemical reactions. The trimethylsilyl group acts as a protecting group, preventing unwanted side reactions by temporarily masking the hydroxyl group. This allows for selective reactions to occur at other functional sites on the molecule.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl ether: Commonly used protecting group for alcohols.
Triethylsilyl ether: Offers greater steric hindrance compared to trimethylsilyl ether.
Tert-butyldimethylsilyl ether: Provides enhanced stability under acidic conditions.
Uniqueness
2-Methoxyphenylethyl trimethylsilyl ether is unique due to its specific structure, which combines the properties of a methoxyphenyl group with a trimethylsilyl ether. This combination allows for selective protection and deprotection reactions, making it a valuable tool in organic synthesis.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)ethoxy-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2Si/c1-13-12-8-6-5-7-11(12)9-10-14-15(2,3)4/h5-8H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCCJAGBETTYBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCO[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339029 | |
| Record name | 2-Methoxyphenylethyl trimethylsilyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130436-69-0 | |
| Record name | 2-Methoxyphenylethyl trimethylsilyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


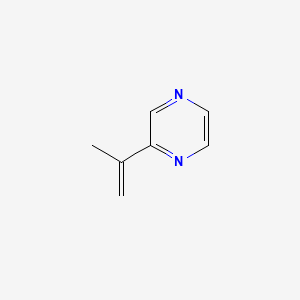
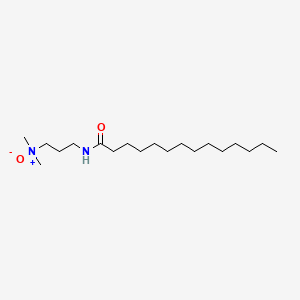
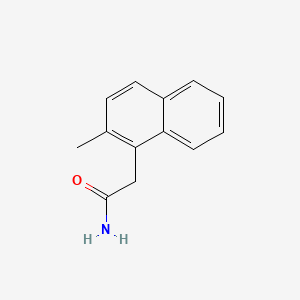
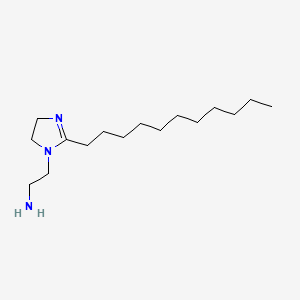
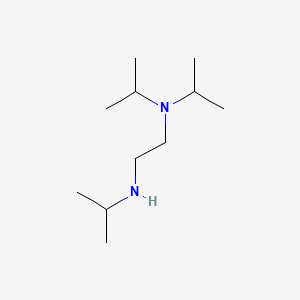

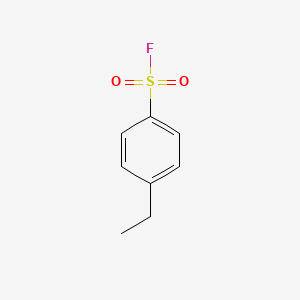
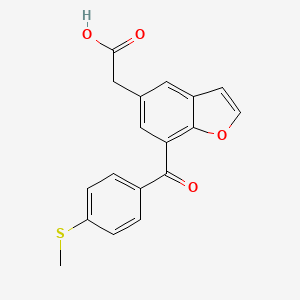
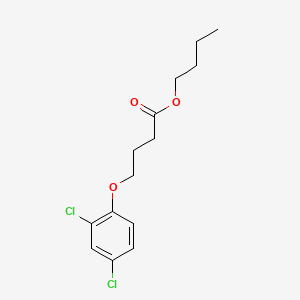
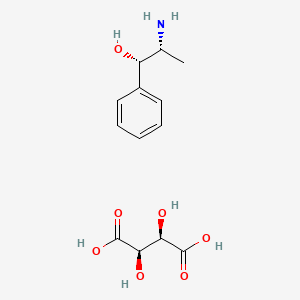

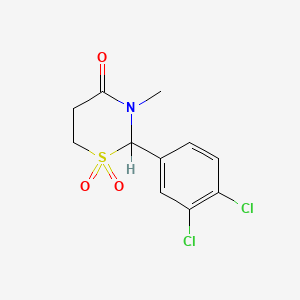
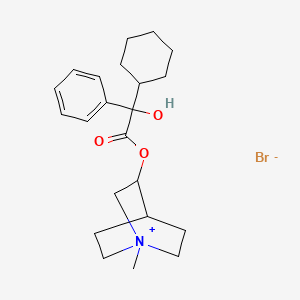
![8-tert-butyl-1,4-dioxaspiro[4.5]decane](/img/structure/B1619740.png)
